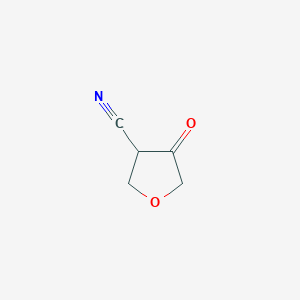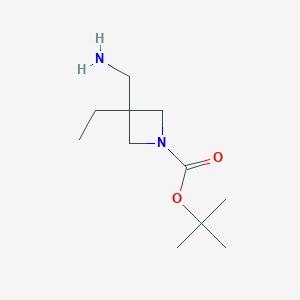
3-Bromo-5-iodo-2-methylbenzoic acid
Übersicht
Beschreibung
3-Bromo-5-iodo-2-methylbenzoic acid is a chemical compound with the CAS Number: 1022983-50-1 . It is a powder at room temperature . The IUPAC name for this compound is 3-bromo-5-iodo-2-methylbenzoic acid .
Molecular Structure Analysis
The molecular weight of 3-Bromo-5-iodo-2-methylbenzoic acid is 340.94 . The InChI code for this compound is 1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, I couldn’t retrieve more specific physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-Bromo-5-iodo-2-methylbenzoic acid plays a crucial role in the synthesis of complex organic compounds. For example, it is related to the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics. These compounds are synthesized on a preparative scale from readily available materials and are essential for the development of antibiotic agents (Laak & Scharf, 1989). Moreover, halobenzoic acids, including bromo and iodo derivatives, are involved in catalyst-free P-C coupling reactions, which are significant for the synthesis of phosphinoylbenzoic acids and their esters (Jablonkai & Keglevich, 2015).
Thermodynamics and Solubility Studies
Understanding the thermodynamics of halogenbenzoic acids, including bromo-methylbenzoic acids, is vital for assessing their physical properties and solubility. Such studies involve measuring vapor pressures, melting temperatures, enthalpies of fusion, and solubilities, providing insights into the structure-property relationships of these compounds. This knowledge is crucial for their application in pharmaceuticals and material sciences (Zherikova et al., 2016).
Environmental and Biotechnological Applications
Halogenated benzoic acids, including bromo-derivatives, are studied for their environmental fate and biodegradation potential. For example, a strain of Pseudomonas aeruginosa capable of degrading 2-bromobenzoic acid has been investigated, highlighting the microbial pathways involved in the breakdown of such compounds in the environment. This research is fundamental for understanding the bioremediation of halogenated organic pollutants (Higson & Focht, 1990).
Advanced Material Synthesis
The halogenated benzoic acid derivatives are also essential in the synthesis of advanced materials. For instance, they participate in the creation of fluorescent quenching detection systems for specific ions, showcasing their utility in developing sensing materials and devices. These applications demonstrate the versatility and importance of halogenated benzoic acids in material science and analytical chemistry (Ni et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s known that benzylic compounds can undergo free radical reactions, nucleophilic substitutions, and oxidations . The presence of bromine and iodine on the benzene ring may influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific substitutions .
Eigenschaften
IUPAC Name |
3-bromo-5-iodo-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSFWZGJNRDWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731422 | |
| Record name | 3-Bromo-5-iodo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1022983-50-1 | |
| Record name | 3-Bromo-5-iodo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5-bromofuro[2,3-D]pyrimidine](/img/structure/B1529571.png)






![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)

![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)
